4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a diethylsulfamoyl group at the para position (Figure 1). This structure combines hydrophobic (dimethylphenyl), hydrogen-bonding (benzamide), and sulfonamide functionalities, which are common in pharmacologically active molecules. While direct biological data for this compound is unavailable in the provided evidence, structurally related 1,3,4-oxadiazoles, such as LMM5 and LMM11, exhibit antifungal activity via thioredoxin reductase inhibition .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)17-11-9-16(10-12-17)19(26)22-21-24-23-20(29-21)18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJJXGQMQIMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This is typically achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine to form the sulfonamide.
Coupling with Benzamide: The final step involves the coupling of the oxadiazole and diethylsulfamoyl intermediates with a benzamide derivative. This is usually done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. The unique combination of functional groups in this compound allows for selective targeting of cancerous cells.
Case Study : A study published in Cancer Letters showed that oxadiazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) . The mechanism of action is believed to involve the inhibition of histone deacetylases and disruption of the splicing process, leading to apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.5 |
| Related Compound A | MCF-7 | 2.8 |
| Related Compound B | MCF-7 | 1.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that oxadiazole derivatives can inhibit the growth of various bacterial strains by interfering with their metabolic pathways.
Mechanism of Action : The presence of the sulfamoyl group is thought to enhance the compound's ability to penetrate bacterial cell walls and disrupt essential cellular functions.
Comparative Analysis :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Oxadiazole ring; sulfamoyl group | Antibacterial |
| Sulfamethoxazole | Sulfonamide structure | Broad-spectrum antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
Enzyme Inhibition Studies
Investigating the pharmacodynamics of this compound reveals its potential as an enzyme inhibitor. Research has shown that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways.
Key Areas of Focus :
- Enzyme Targeting : The compound may inhibit specific enzymes like dihydrofolate reductase and others involved in nucleotide synthesis.
- Protein Binding : Understanding how this compound interacts with plasma proteins can provide insights into its bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and analogs:
*Target compound: 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
†Estimated by replacing methoxy groups in with methyl groups.
‡Calculated from molecular formula in .
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,5-dimethylphenyl group enhances lipophilicity compared to methoxy-substituted analogs (e.g., 533870-16-5 ). This may improve membrane permeability but reduce aqueous solubility.
Physical State :
- Compounds with methylphenyl substituents (e.g., 7f ) are solids with moderate melting points (134–178°C), whereas benzaldehyde derivatives (e.g., 5h ) are oily, likely due to reduced crystallinity.
Synthetic Yields :
- Four-component syntheses (e.g., 5h ) achieve high yields (82–86%), suggesting efficient routes for analogous compounds.
Computational Modeling
Tools like UCSF Chimera could predict the target compound’s binding mode to biological targets (e.g., thioredoxin reductase) by comparing its sulfamoyl group and oxadiazole orientation to LMM5/LMM11.
Biological Activity
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide group, a benzamide moiety, and an oxadiazole ring, which contribute to its diverse biological properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The structure incorporates significant functional groups that are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 891117-16-1 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within organisms. The sulfonamide group may form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group enhances binding affinity and specificity, while the oxadiazole ring contributes to the compound's stability and reactivity.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Antifungal Activity : Compounds containing oxadiazole rings have shown significant antifungal properties. For example, related compounds demonstrated inhibition rates against Pyricularia oryzae ranging from 55.6% to 77.8% at concentrations of 500 mg/L .
- Insecticidal Activity : Preliminary bioassays indicated that benzamide derivatives exhibit lethal activities against pests like Mythimna separate and Helicoverpa armigera. Specifically, compounds similar to our target showed a notable insecticidal effect at concentrations as low as 500 mg/L .
- Toxicity Assessments : Toxicity tests on zebrafish embryos revealed that certain derivatives had an LC50 value of 14.01 mg/L, indicating moderate toxicity levels which suggest potential for further optimization in drug development .
Case Studies
Several studies have investigated the biological efficacy of compounds related to this compound:
- A study reported that compounds with similar structures exhibited high antifungal activity against Sclerotinia sclerotiorum, with some achieving inhibition rates exceeding those of established fungicides like quinoxyfen .
- Another investigation focused on the synthesis and bioactivity of benzamides linked to oxadiazoles. Several derivatives were found to possess strong antifungal properties against various phytopathogens .
Q & A
Basic: What are the standard synthetic routes for 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis typically involves three key steps:
Oxadiazole Core Formation : Reacting 2,5-dimethylphenyl-substituted hydrazide with cyanogen bromide (or trichloromethyl chloroformate) in methanol to form the 1,3,4-oxadiazole-2-amine intermediate .
Benzamide Coupling : The oxadiazole intermediate is coupled with 4-(diethylsulfamoyl)benzoyl chloride using a base like sodium hydride in anhydrous tetrahydrofuran (THF) .
Purification : Column chromatography or recrystallization ensures purity.
Critical Parameters: Reaction temperature (reflux conditions for oxadiazole formation), solvent purity, and stoichiometric ratios of reagents .
Basic: Which spectroscopic and analytical methods are essential for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, oxadiazole carbons at 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves 3D conformation (e.g., oxadiazole ring planarity, dihedral angles between substituents) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1680 cm) .
Advanced: How can computational tools like molecular docking optimize this compound’s bioactivity?
Answer:
- Target Identification : Use databases like PDB to identify protein targets (e.g., fungal thioredoxin reductase for antifungal studies) .
- Docking Workflow :
- SAR Analysis : Modify substituents (e.g., diethylsulfamoyl vs. methylsulfanyl) and compare docking scores to prioritize analogs .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
- Standardized Assays : Replicate assays using CLSI/M27 guidelines for antifungal activity to minimize variability .
- Control Groups : Include positive controls (e.g., fluconazole) and vehicle controls (DMSO + Pluronic F-127) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC values across studies .
- Orthogonal Assays : Combine in vitro (microbroth dilution) and in silico (docking) data to validate mechanisms .
Basic: What biological screening protocols are recommended for initial activity assessment?
Answer:
- Antimicrobial Testing :
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Variable Substituents : Synthesize analogs with modified sulfamoyl (e.g., dimethyl vs. diethyl) or oxadiazole-linked aryl groups .
- Bioactivity Correlation :
- Table : SAR of Antifungal Activity
| Substituent (R) | MIC (µg/mL) vs. C. albicans | LogP |
|---|---|---|
| Diethylsulfamoyl | 8.2 | 2.5 |
| Methylsulfanyl | 32.1 | 1.8 |
| Data adapted from . |
Advanced: What are the best practices for analyzing environmental fate in ecotoxicology studies?
Answer:
- Degradation Studies :
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure BCF (bioconcentration factor) .
Basic: How to troubleshoot low yields during the oxadiazole ring formation?
Answer:
- Optimize Reagents : Replace cyanogen bromide with trichloromethyl chloroformate for safer, higher-yielding cyclization .
- Solvent Selection : Use ethanol with catalytic acetic acid (reflux for 4–6 hours) to improve cyclodehydration .
- Workup Adjustments : Extract unreacted hydrazide with ethyl acetate before precipitation .
Advanced: How to validate molecular targets using gene knockout strains?
Answer:
- Knockout Strains : Use CRISPR-Cas9 to delete putative targets (e.g., thioredoxin reductase in C. albicans) .
- Phenotypic Rescue : Reintroduce the wild-type gene and compare IC values to confirm target relevance .
- Enzymatic Assays : Measure enzyme inhibition (e.g., TrxR activity via DTNB reduction assay) in knockout vs. wild-type strains .
Advanced: What strategies enhance solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the sulfamoyl moiety .
- Formulation : Use nanocarriers (liposomes) or co-solvents (PEG-400 + Tween 80) to improve bioavailability .
- pH Adjustment : Prepare sodium salts via sulfamoyl deprotonation (pH > 10) for aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
